1-Bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane
Description
Table 1: Key Properties of this compound
Recent synthetic advances, such as dirhodium-catalyzed cyclizations and photochemical radical additions, have enabled efficient access to such derivatives.
Theoretical Framework for Understanding BCP-Based Molecular Scaffolds
The stability and reactivity of BCP derivatives arise from two interrelated factors:
Strain and Bonding Dynamics
BCP’s bridgehead C–C bond (1.89 Å) is elongated compared to typical sp³ bonds (1.54 Å), creating a destabilizing strain of ~30 kcal/mol. This strain drives unique reactivity, such as radical addition into the central bond. Substituents like sulfonyl groups further polarize the scaffold, enhancing electrophilicity at bridgehead positions.
Electronic Effects of Substituents
Computational studies reveal that electron-withdrawing groups (e.g., sulfonyl) stabilize BCP radicals by delocalizing spin density into the bicyclic framework. For This compound , density functional theory (DFT) calculations predict:
Table 2: Comparative Electronic Properties of BCP Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Strain Energy (kcal/mol) |
|---|---|---|---|
| Bicyclo[1.1.1]pentane | -9.2 | 1.8 | 25 |
| 1-Bromo-3-sulfonyl-BCP | -8.7 | 1.2 | 28 |
| 1-Bromo-3-(3-fluorophenyl)sulfonyl-BCP | -8.5 | 1.0 | 30 |
These insights guide the rational design of BCP-based inhibitors and functional materials.
Properties
IUPAC Name |
1-bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2S/c12-10-5-11(6-10,7-10)16(14,15)9-3-1-2-8(13)4-9/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIHSRGAXMTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propellane-Based Sulfonylation and Halogenation
The most widely reported route involves the reaction of [1.1.1]propellane with sulfonyl halides under radical initiation. This method, adapted from large-scale syntheses of analogous sulfonyl BCP bromides, proceeds via a single-electron transfer (SET) mechanism.
- Sulfonyl Bromide Preparation : 3-Fluorobenzenesulfinic acid is treated with bromine in dichloromethane at −5°C to generate 3-fluorobenzenesulfonyl bromide in situ.
- Propellane Activation : [1.1.1]Propellane is dissolved in anhydrous diethyl ether and combined with the sulfonyl bromide.
- Radical Initiation : Triethylborane (Et₃B, 10 mol%) is added to initiate a radical chain process, enabling simultaneous sulfonylation and bromination.
Key advantages include high functional group tolerance and scalability. A decagram-scale synthesis of methylsulfonyl-BCP bromide achieved 97% yield, suggesting comparable efficiency for the 3-fluorophenyl variant.
Post-Functionalization of Preformed Bicyclo[1.1.1]Pentanes
Alternative routes involve sequential sulfonylation and bromination of preassembled BCP frameworks:
- Sulfonation : Bicyclo[1.1.1]pentane-1-sulfonic acid is generated via oxidative coupling of propellane with 3-fluorobenzenesulfinic acid under aerobic conditions.
- Bromination : Subsequent treatment with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) introduces the bromine substituent.
While this method allows independent optimization of each step, it suffers from lower overall yields (40–60%) compared to the one-pot radical approach.
Mechanistic Insights and Reaction Optimization
Radical Pathway Dominance
The Et₃B-mediated reaction proceeds through a radical chain mechanism:
- Initiation : Et₃B abstracts a bromine atom from the sulfonyl bromide, generating a sulfonyl radical.
- Propellane Opening : The sulfonyl radical attacks the strained central bond of [1.1.1]propellane, forming a bicyclo[1.1.1]pentane radical intermediate.
- Termination : Bromine transfer from another sulfonyl bromide molecule yields the final product while regenerating the sulfonyl radical.
Critical Parameters :
Scalability and Practical Considerations
Large-scale syntheses (>10 g) necessitate strict exclusion of oxygen and moisture. A reported protocol for methylsulfonyl-BCP bromide achieved 97% yield at 0.47 mol scale using continuous nitrogen purging and low-temperature quenching. Similar conditions are applicable to the 3-fluorophenyl analogue.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (CDCl₃, 400 MHz):
- Bicyclo[1.1.1]pentane protons resonate as a singlet at δ 2.85–3.10 ppm.
- Aromatic protons from the 3-fluorophenyl group appear as complex multiplet signals between δ 7.30–7.80 ppm.
¹⁹F NMR (CDCl₃, 376 MHz):
- The sulfonyl-bound fluorine atom exhibits a signal at δ −108 to −112 ppm (meta-fluorine).
HRMS (ESI+) :
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows >98% purity when using optimized radical protocols.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, with solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It is used in material science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bromine and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar BCP Derivatives
Structural Analogs and Substituent Effects
BCP derivatives are classified based on substituent positions (bridgehead vs. bridge) and electronic properties. Key comparisons include:
Key Observations :
- Fluorination Effects : Bridge fluorination (e.g., 2,2-difluoro-BCP derivatives) reduces lipophilicity (clogP decreases by ~0.2 units) while maintaining metabolic stability .
- Synthetic Accessibility : Bromine at the bridgehead enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bridge-substituted halides (e.g., bromomethyl) require specialized methods like carbene insertion or radical coupling .
Physicochemical Properties
Comparative data for selected BCP derivatives:
Key Trends :
- Sulfonyl and carboxylic acid groups markedly reduce lipophilicity, aligning with medicinal chemistry goals to improve drug-like properties .
- Fluorinated BCPs balance lipophilicity and metabolic stability, making them superior to fluorophenyl analogs (e.g., clogP of F-BCP: 3.3 vs. F-Ph: 5.4) .
Bioisosteric Performance
- Phenyl Replacement : BCPs mimic para-substituted phenyl rings in size (~2.5 Å bridge-to-bridge distance) but with reduced planarity. For example, in γ-secretase inhibitors, BCP substitution improved oral absorption (4× higher AUC vs. phenyl) .
- Alkyne/Tert-Butyl Replacement : BCPs outperform cubane and other strained systems in solubility and synthetic scalability .
Key Routes for 1-Bromo-3-(3-fluorophenyl)sulfonyl-BCP
BCP Core Construction :
- Carbene Insertion : Dichlorocarbene or difluorocarbene insertion into bicyclo[1.1.0]butanes yields gem-dihalo-BCPs, which are reduced to BCPs .
- Photoredox/Ni Catalysis : Multicomponent coupling of [1.1.1]propellane with aryl halides and bromine sources .
Late-Stage Functionalization :
- Sulfonylation : Reaction of BCP-amine intermediates with 3-fluorobenzenesulfonyl chloride .
- Bromination : Electrophilic bromination at the bridgehead using NBS or similar reagents .
Challenges in Bridge Functionalization
- Steric Hindrance : Secondary bridge positions (e.g., 3-sulfonyl) are less accessible than bridgehead positions, requiring tailored conditions (e.g., thermal decarboxylation or radical pathways) .
- Regioselectivity : Competing reactions at bridgehead vs. bridge positions necessitate protecting-group strategies .
Q & A
Q. Methodological Guidelines
- X-ray Crystallography : Resolves bridgehead stereochemistry and sulfonyl group orientation. Challenges include crystal growth due to low melting points; co-crystallization with thiourea derivatives improves lattice stability .
- ¹⁹F NMR : Tracks fluorophenyl group dynamics. Chemical shifts (δ −110 to −115 ppm) correlate with electronic environment changes during reactions .
- HRMS-ESI : Confirms molecular integrity (exact mass: 305.17 g/mol for C₁₁H₁₀BrFO₂S) and detects trace byproducts (e.g., desulfonylated intermediates) .
How do steric and electronic factors influence regioselectivity in derivatization reactions?
Advanced Mechanistic Analysis
Steric maps generated from crystallographic data show that the 3-fluorophenylsulfonyl group occupies ~30% of the molecular volume, directing nucleophiles to the less hindered 1-bromo position. Hammett plots (σ⁺ = +0.78 for sulfonyl) confirm strong electron withdrawal, accelerating reactions with soft nucleophiles (e.g., thiols) but retarding hard nucleophiles (e.g., alkoxides) .
What computational tools predict the metabolic stability of bicyclo[1.1.1]pentane-based drug candidates?
Q. Advanced Methodology
- ADMET Predictors : Machine learning models trained on bicyclic compounds estimate hepatic extraction ratios (e.g., 0.15 for this derivative vs. 0.45 for phenyl analogs).
- Docking Simulations : Glide XP scores indicate reduced binding to CYP450 isoforms (ΔG = −8.2 kcal/mol vs. −10.5 for phenyl), aligning with experimental t₁/₂ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
